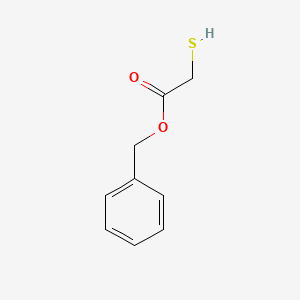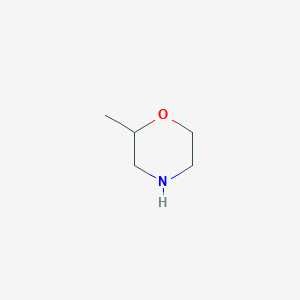
2-Methylmorpholine
Overview
Description
2-Methylmorpholine is an organic compound with the molecular formula C5H11NO. It is a derivative of morpholine, where a methyl group is attached to the nitrogen atom. This compound is a colorless liquid with a characteristic amine-like odor. It is used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
It is known that morpholine derivatives are frequently found in biologically active molecules and pharmaceuticals .
Mode of Action
It is known that morpholine derivatives can interact with various biological targets to exert their effects .
Biochemical Pathways
Morpholine derivatives are known to be involved in various biochemical reactions . For instance, N-Methylmorpholine, a related compound, is used as a base catalyst for the generation of polyurethanes and other reactions .
Pharmacokinetics
Computational tools like admetlab 20 can be used to predict these properties .
Result of Action
Morpholine derivatives are known to have various effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that it is a cyclic tertiary amine, which suggests that it could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions would depend on the specific biochemical context and the other molecules involved.
Molecular Mechanism
It is known to be used as a base catalyst in the generation of polyurethanes , suggesting that it might interact with biomolecules in a way that facilitates certain chemical reactions
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Methylmorpholine over time in laboratory settings have not been extensively studied. It is known that this compound is a liquid at room temperature and is stored under inert gas , suggesting that it may be relatively stable under certain conditions.
Metabolic Pathways
Morpholine, a related compound, is known to be metabolized primarily by the Mycobacterium genus
Preparation Methods
Synthetic Routes and Reaction Conditions
From 1,2-Amino Alcohols: A common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions.
From Diethylene Glycol and Methylamine: Another method involves the reaction of diethylene glycol with methylamine under catalytic conditions.
Industrial Production Methods
Catalytic Ammonia Decyclization: This method involves the reaction of diethylene glycol with ammonia in the presence of a catalyst to produce morpholine, which can then be methylated to form 2-Methylmorpholine.
Dehydration of Diethanolamine: Diethanolamine is dehydrated using sulfuric acid to produce morpholine, which is subsequently methylated.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Methylmorpholine can undergo oxidation reactions to form N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products
Oxidation: N-Methylmorpholine N-oxide.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-Methylmorpholine is used in a variety of scientific research applications:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs such as painkillers and sedatives.
Industry: It is used in the production of polyurethane foams and as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the methyl group.
N-Methylmorpholine: Similar structure but with the methyl group attached to the nitrogen atom.
Diethanolamine: A precursor in the synthesis of morpholine.
Uniqueness
2-Methylmorpholine is unique due to its specific structural modification, which imparts different chemical reactivity and physical properties compared to its analogs. This makes it particularly useful in certain industrial and research applications where other morpholine derivatives may not be as effective .
Properties
IUPAC Name |
2-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMMFVPUIVBYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328468 | |
| Record name | 2-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27550-90-9 | |
| Record name | 2-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating 2-methylmorpholine into the structure of mTOR inhibitors? [, , ]
A1: Several research papers [, , ] describe the development of novel mTOR inhibitors incorporating this compound within their chemical structures. While the specific role of this compound isn't explicitly outlined, its presence likely contributes to the overall drug-target interaction. This could be through influencing the molecule's shape, solubility, or binding affinity to the mTOR protein. Further research would be needed to elucidate the precise contribution of this compound to the activity of these specific mTOR inhibitors.
Q2: Besides its use in mTOR inhibitors, is this compound known to possess any inherent biological activity? []
A2: Research indicates that while this compound itself might not be directly carcinogenic, its nitroso derivative, nitroso-2-methylmorpholine, has been shown to induce tumors in animal models. Specifically, it led to tumors in the nasal cavity and liver of Syrian golden hamsters. [] This highlights the importance of understanding the potential biological effects of chemical modifications on molecules like this compound.
Q3: Are there any studies investigating the Structure-Activity Relationship (SAR) of compounds containing this compound? [, , ]
A3: While the provided abstracts [, , ] don't delve into specific SAR details for the described mTOR inhibitors, it's a crucial aspect of drug development. Understanding how modifications to the this compound moiety, or other parts of the molecule, affect its interaction with mTOR and its overall pharmacological properties would be critical for optimizing these compounds as potential anticancer agents. Future research focusing on SAR would be valuable in this regard.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


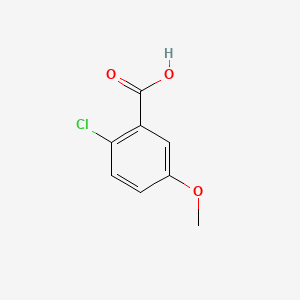
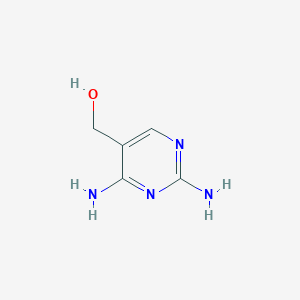
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1581681.png)
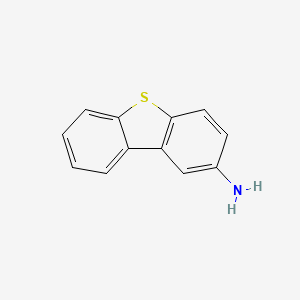
![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1581683.png)
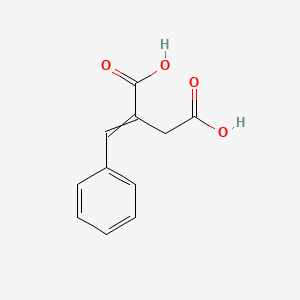

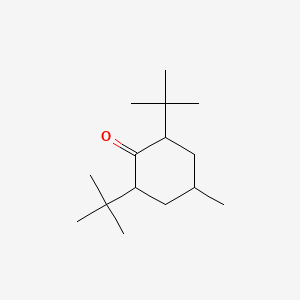
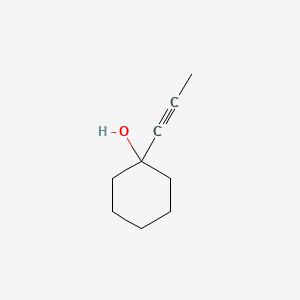
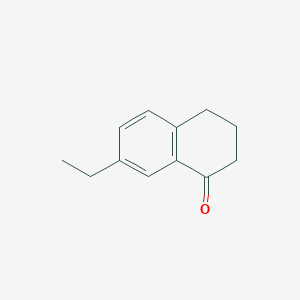
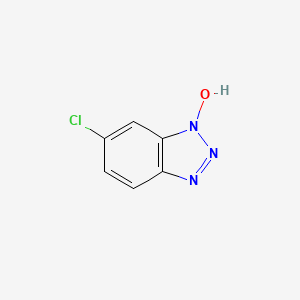
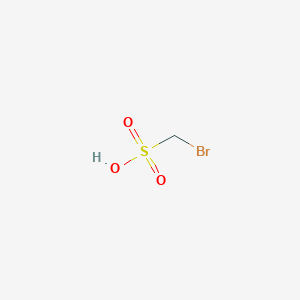
![3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B1581699.png)
